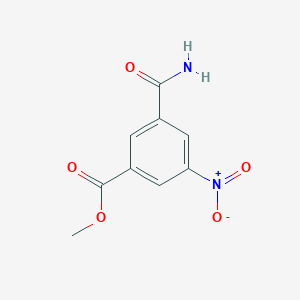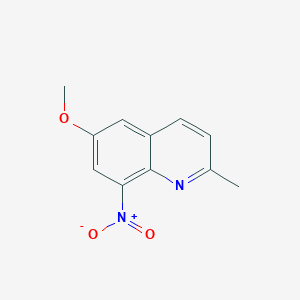![molecular formula C13H18N2O4S B8812354 (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid](/img/structure/B8812354.png)
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid
概要
説明
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid is a synthetic organic compound that features a thiazole ring, a pentenoic acid moiety, and a t-butoxycarbonyl protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the t-Butoxycarbonyl Group: The amino group on the thiazole ring is protected using t-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pentenoic Acid Moiety: The pentenoic acid moiety can be introduced via a Heck reaction, where the protected thiazole derivative is coupled with a suitable alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Thiazole derivatives with new substituents replacing the original groups.
科学的研究の応用
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various organic synthesis processes.
作用機序
The mechanism of action of (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and pentenoic acid moiety can participate in various biochemical pathways, influencing cellular processes and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(2-Aminothiazol-4-yl)acetic acid
- 2-(2-Methylthiazol-4-yl)acetic acid
- 2-(2-Formamidothiazol-4-yl)acetic acid
Uniqueness
(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid is unique due to the presence of the t-butoxycarbonyl protecting group and the pentenoic acid moiety. These structural features confer specific chemical reactivity and potential biological activity, distinguishing it from other thiazole derivatives.
特性
分子式 |
C13H18N2O4S |
|---|---|
分子量 |
298.36 g/mol |
IUPAC名 |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18) |
InChIキー |
XIXNSLABECPEMI-UHFFFAOYSA-N |
正規SMILES |
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B8812274.png)
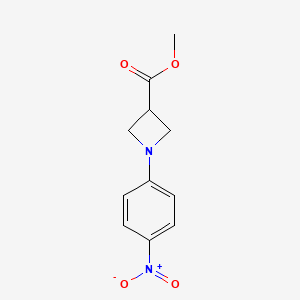
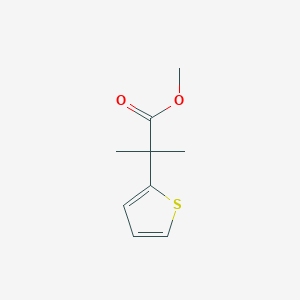
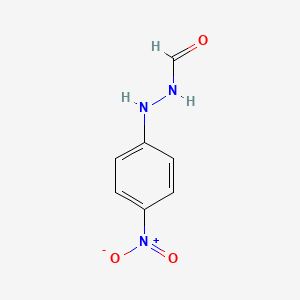

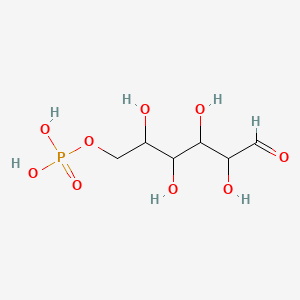
![Ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8812328.png)
![1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B8812332.png)
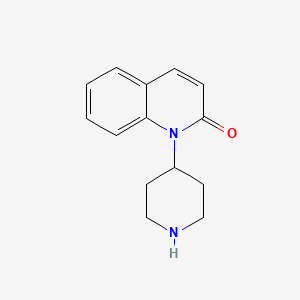
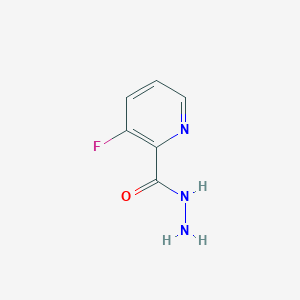
![(s)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine](/img/structure/B8812367.png)
